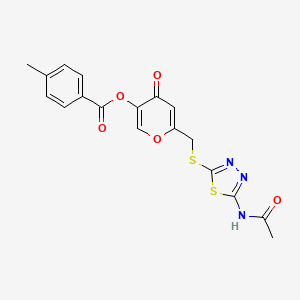
1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride” is a complex organic molecule that contains several functional groups and structural features. It includes a 3,4-dihydroisoquinoline moiety, an indole moiety, and an ethanone moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The 3,4-dihydroisoquinoline moiety could potentially be synthesized using a Bischler-Napieralski-type reaction . The indole moiety could be introduced through a Fischer indole synthesis or a similar method. The ethanone moiety could be introduced through a variety of methods, such as the Friedel-Crafts acylation .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 3,4-dihydroisoquinoline and indole moieties are both aromatic and would contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the 3,4-dihydroisoquinoline moiety could potentially undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar functional groups would likely make it relatively stable and could influence its solubility in different solvents .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of complex heterocyclic compounds, such as derivatives of isoquinoline and indole, often involves multi-step reactions using catalyzed condensation or cyclization processes (Halim & Ibrahim, 2017), (Chen et al., 2011).
- Density Functional Theory (DFT) Analysis : DFT calculations are used to investigate the equilibrium geometry and electronic structure of these compounds, including calculations of total energy, HOMO and LUMO energies, and Mullikan atomic charges (Halim & Ibrahim, 2017).
- Spectral Studies : The electronic absorption spectra of these compounds are studied in various solvents, and their spectral features can be analyzed using theoretical methods like TD-DFT calculations (Halim & Ibrahim, 2017).
Potential Applications in Medicinal Chemistry
- Cytotoxic Activity : Some derivatives of isoquinolines have been studied for their cytotoxic activity against cancer cell lines, showing potential applications in the development of anticancer agents (Kadrić et al., 2014).
- Antibacterial Activity : Novel series of compounds containing isoquinoline and indole derivatives have demonstrated antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents (Joshi et al., 2011).
- Antiviral Activity : Research into the synthesis of indole-derivatives with isoquinoline cores has explored their potential antiviral activity against specific viruses, suggesting their use in antiviral therapies (Ivashchenko et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3.ClH/c1-4-27-17(2)25(18(3)28)23-13-22(9-10-24(23)27)30-16-21(29)15-26-12-11-19-7-5-6-8-20(19)14-26;/h5-10,13,21,29H,4,11-12,14-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXAVFHJRXMEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCC4=CC=CC=C4C3)O)C(=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)
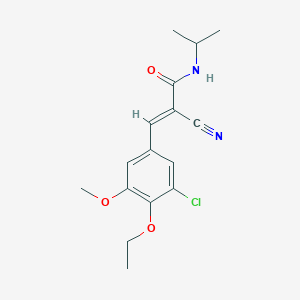
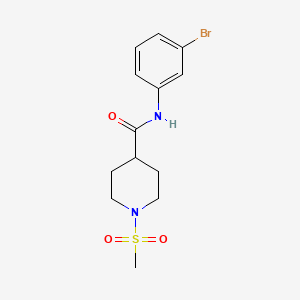
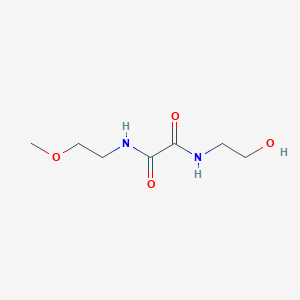
![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2678627.png)
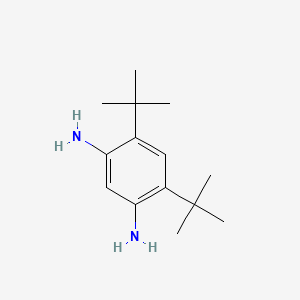
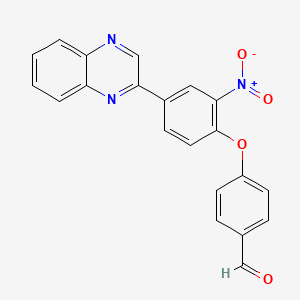
![Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B2678630.png)
![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)

![N-[(3-Pyridinyl)methyl]-N-methylacrylamide](/img/structure/B2678635.png)
